molecular formula C7H13ClN2O B3270989 4-Ethyl-piperazine-1-carbonyl chloride CAS No. 53788-12-8

4-Ethyl-piperazine-1-carbonyl chloride

Cat. No.: B3270989
CAS No.: 53788-12-8
M. Wt: 176.64 g/mol
InChI Key: RPCDOVPDLRWOJK-UHFFFAOYSA-N
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Description

4-Ethyl-piperazine-1-carbonyl chloride (PubChem CID: 10559194) is a chemical building block of interest in medicinal chemistry research . The piperazine scaffold is a privileged structure in drug design, known to be associated with a broad spectrum of biological activities . Its high reactivity as a carbonyl chloride makes it a versatile intermediate for introducing the 4-ethyl-piperazine moiety into more complex molecules via amide or ester bond formation. Research indicates that compounds containing the 4-ethyl-piperazine group hold significant promise. For instance, (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have been identified and synthesized for their neuroprotective properties against β-amyloid-induced toxicity, suggesting potential as a lead structure for the development of novel therapies for Alzheimer's disease . The piperazine ring itself is a common feature in numerous pharmacologically active compounds, contributing to properties such as antimicrobial, antidepressant, antipsychotic, and antihistaminic activities . This reagent is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpiperazine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCDOVPDLRWOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 4 Ethyl Piperazine 1 Carbonyl Chloride

Classical and Contemporary Synthetic Routes

The synthesis of 4-Ethyl-piperazine-1-carbonyl chloride is primarily achieved through the selective introduction of a chlorocarbonyl group onto the nitrogen atom at the 1-position of the 1-ethylpiperazine (B41427) ring. This transformation is accomplished via several key strategies, including classical phosgenation and more modern, process-friendly approaches.

Phosgenation and Analogous Chlorination Reactions of 4-Ethylpiperazine

The most direct method for the synthesis of this compound involves the reaction of 1-ethylpiperazine with phosgene (B1210022) (COCl₂) or its safer, solid analogues, diphosgene and triphosgene (B27547). smolecule.comwikipedia.org Phosgene, a highly reactive gas, readily reacts with secondary amines to form the corresponding carbamoyl (B1232498) chloride. wikipedia.org

Due to the extreme toxicity and hazardous nature of phosgene gas, its use is often substituted with solid, easier-to-handle equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate). google.comguidechem.com Triphosgene, a stable crystalline solid, serves as a convenient source of phosgene, typically generating it in situ through thermal or catalytic decomposition. guidechem.comnih.gov This approach significantly enhances the safety and simplicity of the manufacturing process. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at low temperatures. google.comgoogle.com

Analogous syntheses for similar piperazine (B1678402) structures, such as 4-ethyl-2,3-dioxo-piperazine-1-carbonyl chloride, have been well-documented, employing phosgene, diphosgene, or triphosgene, which underscores the robustness of this methodology for the piperazine scaffold. google.comgoogle.com

Acylation Strategies Utilizing Carbonyl Donors and Acid Chlorides

Acylation of 1-ethylpiperazine provides an alternative pathway to the target molecule. While direct reaction with a simple acid chloride would typically result in an amide, specialized acylating agents are employed to install the carbonyl chloride moiety. The reaction of N-ethylpiperazine with the acid chlorides of larger molecules, such as oleanonic or ursonic acids, has been demonstrated to form the corresponding amides, illustrating the reactivity of the piperazine nitrogen. nih.gov

For the specific formation of a carbamoyl chloride, the reaction involves a carbonyl donor that can subsequently be converted to the chloride. This can involve multi-step processes where a different group is first attached and then transformed. However, the most straightforward acylation strategy remains the use of phosgene or its analogues, which act as the direct acylating agent to form the desired acid chloride functionality. google.com

One-Pot Synthetic Approaches and Process Simplification

Modern process development emphasizes efficiency, safety, and atom economy, leading to the exploration of one-pot synthetic approaches. The use of triphosgene instead of gaseous phosgene is itself a significant process simplification. nih.gov Further streamlining involves minimizing intermediate isolation steps.

One strategy for process simplification in the synthesis of monosubstituted piperazines involves using protonation as a temporary protecting group for one of the nitrogen atoms. nih.gov By carefully controlling the stoichiometry of the free base piperazine and its salt form, a single nitrogen can be selectively reacted, avoiding the formation of disubstituted byproducts and eliminating the need for traditional protecting group chemistry. nih.gov While not explicitly detailed for this specific phosgenation, this principle is a key strategy in piperazine chemistry.

Furthermore, multi-component reactions, where several reactants are combined in a single operation to form a complex product, represent a pinnacle of process simplification. nih.gov While a specific four-component synthesis for this compound is not documented, the development of such methods for other piperazine derivatives highlights an active area of research aimed at process intensification. nih.gov

Mechanistic Aspects of Formation

Understanding the reaction mechanism is critical for optimizing reaction conditions, minimizing byproducts, and ensuring scalability. The formation of this compound proceeds through a well-understood nucleophilic substitution pathway.

Role of Activators and Catalysts (e.g., Trimethylchlorosilane, Triethylamine)

In the phosgenation of piperazine derivatives, several reagents play crucial catalytic or activating roles.

Triethylamine (B128534) (Et₃N): This tertiary amine is widely used as a base in reactions that produce hydrogen chloride (HCl), such as those involving phosgene or acyl chlorides. wikipedia.orgechemi.com Its primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction to form triethylammonium (B8662869) chloride. wikipedia.org This prevents the protonation of the starting 1-ethylpiperazine, which would render it non-nucleophilic and halt the reaction. It can also act as a catalyst. However, it's noteworthy that under certain conditions, phosgene can react directly with triethylamine. nih.gov

Trimethylchlorosilane (TMSCl): In the synthesis of related piperazine derivatives, such as the 2,3-dioxo analogue, trimethylchlorosilane is employed as an activator. google.com It reacts with the N-H group of the piperazine to form a more reactive N-trimethylsilyl intermediate. This silylated piperazine is more nucleophilic and readily reacts with weak electrophiles like phosgene. The trimethylsilyl (B98337) group is subsequently cleaved during the reaction or workup.

The table below summarizes the roles of common reagents in the synthesis.

Table 1: Reagents and Their Functions in Synthesis

Reagent Function Relevant Section(s)
Phosgene/Triphosgene Chlorocarbonylating Agent 2.1.1, 2.2.2
Triethylamine Acid Scavenger, Catalyst 2.2.1
Trimethylchlorosilane Activating Agent 2.2.1, 2.2.2
Dichloromethane Inert Solvent 2.1.1

Intermediate Species and Transition States in Reaction Pathways

The formation of this compound begins with the nucleophilic attack of the secondary amine nitrogen of 1-ethylpiperazine on the electrophilic carbonyl carbon of phosgene (or phosgene generated in situ from triphosgene).

This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, resulting in the formation of a protonated carbamoyl chloride. A base, such as triethylamine, then deprotonates the nitrogen to yield the final, neutral this compound product and triethylammonium chloride. wikipedia.orgwikipedia.org

Reaction Scheme:

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-ethylpiperazine attacks the carbonyl carbon of phosgene.

Intermediate Formation: A transient tetrahedral intermediate is formed.

Chloride Elimination & Deprotonation: The intermediate collapses, eliminating a chloride ion. Simultaneously or subsequently, a base removes the proton from the nitrogen atom, yielding the final product.

If an activator like TMSCl is used, the initial step involves the silylation of the piperazine nitrogen. This N-silylated intermediate then reacts with phosgene, followed by the loss of the trimethylsilyl group and a chloride ion to form the product. This pathway is often favored for less reactive amines or to improve yields. google.com

Reaction Condition Optimization for Scalable Synthesis

The solvent system is a critical factor in the synthesis of this compound, impacting reaction rates, product stability, and ease of purification. Chlorinated hydrocarbons are commonly employed as reaction solvents.

Initial synthesis routes often utilize dichloromethane as the primary reaction solvent. google.com In a typical process, 4-ethyl-2,3-dioxo-piperazine is dissolved in dichloromethane, followed by the addition of an acid scavenger, such as triethylamine, and a silylating agent like trimethylchlorosilane, before reacting with a phosgene source. google.com

Research into optimizing the synthesis has explored various solvent systems. One study highlighted acetone (B3395972) as a particularly effective solvent. researchgate.net When acetone was used as the solvent with triethylamine as the acid-binding agent, a product yield of 97% with a purity of 99.2% was achieved under optimized conditions. researchgate.net The reaction's efficiency is also dependent on the solubility of the reactants and the intermediate products, which can vary significantly with the chosen solvent. For instance, while the starting material, 4-ethyl-2,3-dioxo-piperazine, dissolves in dichloromethane, the final product's solubility characteristics are crucial for its isolation. guidechem.comgoogle.com The compound is reported to be very soluble in N,N-Dimethylformamide and methanol (B129727), sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.

The selection of the solvent also plays a crucial role in the final purification step, particularly during crystallization, where anti-solvents are introduced to precipitate the pure product.

Table 1: Investigated Reaction Solvents and Their Role

SolventRole in SynthesisObserved Outcome/CommentReference
DichloromethanePrimary reaction solventCommonly used for dissolving reactants and facilitating the reaction. google.com
AcetonePrimary reaction solventDemonstrated high yield (97%) and purity (99.2%) under optimal conditions. researchgate.net
ChloroformReaction solventMentioned as a potential reaction solvent. The final product is only very slightly soluble in it. google.com
1,2-dichloroethaneReaction solventListed as a possible reaction solvent in synthetic methodologies. google.com

Precise control of temperature is paramount throughout the synthesis of this compound to manage reaction kinetics and minimize the formation of degradation products. The process typically involves multiple stages, each with a specific optimal temperature range.

The initial reaction stages, including silylation and the subsequent reaction with the phosgene source, are highly exothermic and require sub-zero temperatures. For example, the reaction mixture is often cooled to between -30°C and -10°C before and during the addition of reagents. google.com One optimized process specifies a reaction temperature of -10°C for a duration of 5 hours to achieve high yield and purity. researchgate.net Another detailed procedure involves cooling the solution to -20°C, followed by a controlled reaction at 0°-5°C for two hours, and then allowing the mixture to warm to 20°C. google.com

Temperature control is also critical during the product isolation phase. Crystallization of the final product from the reaction mixture is induced by cooling to temperatures between -10°C and 0°C before adding a nonpolar anti-solvent. google.comgoogle.com This controlled cooling ensures gradual and selective crystallization, which is key to achieving high purity.

While specific pressure conditions are not extensively detailed in the context of process intensification in the available literature, reactions involving volatile reagents like phosgene or its derivatives are typically conducted in closed systems under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination and ensure safety. chemdad.com The use of reduced pressure is mentioned for the removal of volatile solvents like dichloromethane post-reaction. google.com

Table 2: Temperature Parameters at Different Synthesis Stages

Synthesis StageTemperature RangePurposeReference
Silylation/Acylation-30°C to 5°CTo control the exothermic reaction and prevent byproduct formation. google.com
Optimized Reaction-10°CTo maximize yield and purity. researchgate.net
Crystallization-10°C to 0°CTo induce selective precipitation of the pure product. google.comgoogle.com
Solvent EvaporationReduced PressureTo remove the reaction solvent without thermal degradation of the product. google.com

A significant challenge in the synthesis of this compound is the management of byproducts and impurities, which can affect the quality and yield of the final product and subsequent pharmaceutical preparations. google.com A key byproduct is triethylamine hydrochloride, which precipitates from the reaction mixture and must be removed. google.com

The primary strategy for enhancing product purity is through a carefully designed workup and purification process. Key steps include:

Filtration: After the reaction is complete, the precipitated triethylamine hydrochloride is typically removed by filtration. google.com This initial solid-liquid separation is a crucial first step in purification.

Crystallization: The most effective method for obtaining high-purity, stable this compound is crystallization. google.com The crude product, which often remains in the reaction solvent, is unstable and not suitable for storage or direct use in the next step. google.com To overcome this, a nonpolar organic solvent is added as a crystallizing agent (or anti-solvent) to the reaction solution. This reduces the solubility of the desired product, causing it to precipitate in a stable crystalline form, while impurities remain in the mother liquor. google.com The process is typically performed at low temperatures (-10°C to 0°C) to maximize recovery and crystal quality. google.comgoogle.com

Choice of Crystallizing Agent: The selection of the anti-solvent is critical. Various nonpolar organic reagents have been successfully employed. The use of these agents avoids the need for vacuum distillation of the primary solvent (e.g., dichloromethane) and yields a stable, easily handled solid. google.com

Table 3: Crystallization Agents for Purity Enhancement

Crystallizing AgentProcess NoteResultReference
n-HexaneAdded to the reaction solution after cooling.Separates out the crystalline product. google.com
Petroleum EtherUsed as an anti-solvent for precipitation.Induces crystallization. google.com
HexamethyldisiloxaneAdded as a crystallizing agent.Yields stable crystalline product. google.com
Dipropyl etherAdded dropwise after cooling to -10°C.Induces crystallization, followed by a "growing the grain" step. google.com
CyclohexaneAdded to the cooled reaction filtrate.Results in a 77.3% yield with 97.3% purity. google.com

By implementing these strategies—primarily the removal of salt byproducts by filtration and the selective crystallization of the final product—it is possible to produce this compound with a purity exceeding 97%. google.com This high level of purity is essential for its use as an intermediate in the synthesis of active pharmaceutical ingredients. guidechem.com

Reactivity Profile and Mechanistic Investigations of 4 Ethyl Piperazine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 4-Ethyl-piperazine-1-carbonyl chloride stems from the electrophilic nature of its carbonyl carbon, which is activated by the adjacent electron-withdrawing chlorine atom. This renders the compound highly susceptible to attack by a wide range of nucleophiles. The general mechanism proceeds through a two-step addition-elimination pathway, wherein the nucleophile first adds to the carbonyl group to form a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion—a stable leaving group—to yield the final substituted product. masterorganicchemistry.comlibretexts.orglibretexts.org

Formation of N-Carbamoyl Piperazines and Urea (B33335) Derivatives

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of substituted urea derivatives. smolecule.com In this reaction, the amine acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of a new carbon-nitrogen bond, yielding a urea. nih.gov

For instance, reacting this compound with another amine, such as N-methylpiperazine, would produce a disubstituted urea. This type of reaction is crucial for creating complex molecules with specific biological activities. A patent describing the reaction of the analogous 4-methylpiperazine-1-carbonyl chloride with N-methylpiperazine to form di(4-methylpiperazin-1-yl)methanone highlights this reactivity pattern. google.com The reaction is typically carried out in an organic solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. google.com

The general scheme for this reaction is as follows: Reaction of this compound with an amine (R¹R²NH) to form a substituted urea.

Table 1: Synthesis of Urea Derivatives This interactive table showcases the products formed from the reaction of this compound with various amines.

Nucleophilic AmineProduct NameProduct Structure
Ammonia (NH₃)4-Ethylpiperazine-1-carboxamide(Structure not shown)
Diethylamine ((C₂H₅)₂NH)N,N-Diethyl-4-ethylpiperazine-1-carboxamide(Structure not shown)
Aniline (C₆H₅NH₂)4-Ethyl-N-phenylpiperazine-1-carboxamide(Structure not shown)
N-Methylpiperazine1-Ethyl-4-(4-methylpiperazine-1-carbonyl)piperazine(Structure not shown)

Synthesis of Carbamates and Esters

Carbamates, which are esters of carbamic acid, are readily synthesized through the reaction of this compound with alcohols or phenols. smolecule.comnih.gov The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. Following the addition-elimination mechanism, a carbamate (B1207046) ester is formed. organic-chemistry.orgresearchgate.net This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl generated during the reaction. youtube.com

The general scheme for this reaction is: Reaction of this compound with an alcohol (R-OH) to form a carbamate.

Table 2: Synthesis of Carbamate Esters This interactive table illustrates the carbamate products resulting from the reaction with different alcohols.

AlcoholProduct NameProduct Structure
Methanol (B129727) (CH₃OH)Methyl 4-ethylpiperazine-1-carboxylate(Structure not shown)
Ethanol (C₂H₅OH)Ethyl 4-ethylpiperazine-1-carboxylate(Structure not shown)
Isopropanol ((CH₃)₂CHOH)Isopropyl 4-ethylpiperazine-1-carboxylate(Structure not shown)
Phenol (C₆H₅OH)Phenyl 4-ethylpiperazine-1-carboxylate(Structure not shown)

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), proceeds via a double addition mechanism. smolecule.commasterorganicchemistry.com The first equivalent of the Grignard reagent attacks the carbonyl chloride, leading to a nucleophilic acyl substitution that forms a ketone intermediate. This newly formed ketone is also highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent. youtube.comleah4sci.com The final step is an acidic workup to protonate the resulting alkoxide, yielding a tertiary alcohol where two identical R-groups from the Grignard reagent have been added to the original carbonyl carbon. wisc.edu

This sequential reaction pathway is a powerful tool for carbon-carbon bond formation, allowing for the construction of complex molecular architectures.

Hydrolytic Stability and Degradation Pathways in Protic Environments

As a reactive acyl chloride, this compound exhibits limited stability in protic environments, particularly in the presence of water. It readily undergoes hydrolysis in a reaction where water acts as the nucleophile. smolecule.com The process follows the standard nucleophilic acyl substitution mechanism, yielding 4-ethylpiperazine-1-carboxylic acid and hydrochloric acid as the degradation products. smolecule.com

Advanced Mechanistic Studies

Kinetics and Thermodynamic Characterization of Reaction Rates

Detailed mechanistic studies, particularly those focusing on reaction kinetics, are essential for understanding and optimizing the use of this compound in synthesis. The rate of its nucleophilic acyl substitution reactions is primarily governed by the nucleophilicity of the attacking species and the high electrophilicity of the carbonyl carbon. libretexts.orgsmolecule.com

The reaction proceeds via a rate-limiting addition of the nucleophile to the carbonyl carbon to form the tetrahedral intermediate. libretexts.org The presence of the electron-withdrawing chlorine atom significantly enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates compared to less reactive carboxylic acid derivatives like esters or amides. libretexts.org

While specific thermodynamic and kinetic parameters for this compound are not widely published, the relative rates of reaction can be predicted based on the strength of the nucleophile. Stronger nucleophiles will react more rapidly than weaker ones.

Table 3: Predicted Relative Reaction Rates with Various Nucleophiles This interactive table provides a qualitative comparison of expected reaction rates.

Nucleophile ClassExamplePredicted Relative Rate
AminesDiethylamineVery Fast
AlkoxidesSodium MethoxideVery Fast
AlcoholsEthanolModerate to Fast
WaterH₂OModerate

The kinetics are expected to follow a second-order rate law, being first-order in both this compound and the nucleophile. In cases like hydrolysis where water is the solvent, the concentration of the nucleophile is effectively constant, leading to pseudo-first-order kinetics. nih.gov

Exploration of Novel Reaction Catalysis and Promoters

The reactivity of this compound is centered around the electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The exploration of novel catalysis and promoters for these reactions generally aims to enhance reaction rates, improve yields, and allow for milder reaction conditions.

General Catalytic Approaches:

Lewis Acid Catalysis: Lewis acids can be employed to further activate the carbonyl group towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon. While specific studies on this compound are scarce, research on other carbonyl-based transformations has highlighted the use of Lewis acids like iron(III) chloride (FeCl₃). For instance, FeCl₃ has been used to catalyze reactions involving carbonyls, sometimes with additives like trimethylsilyl (B98337) chloride (TMSCl) to mitigate product inhibition and increase reaction rates. nih.gov Such systems could theoretically be applied to reactions of this compound to promote its reaction with weak nucleophiles.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For acyl chloride reactions, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by the primary nucleophile. While a standard practice, research into novel, more sophisticated organocatalysts for such transformations is an ongoing field.

Phase-Transfer Catalysis: For reactions involving a nucleophile dissolved in an aqueous phase and the acyl chloride in an organic phase, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be used. These catalysts facilitate the transport of the nucleophilic anion from the aqueous phase to the organic phase, enabling the reaction to proceed.

Promoters in Derivatization:

In the context of reactions involving this compound, promoters are typically bases used to scavenge the hydrogen chloride (HCl) byproduct that is formed during the acylation of nucleophiles like amines or alcohols. The choice of base can influence the reaction outcome and is crucial for driving the reaction to completion.

Promoter TypeExample(s)Role
Tertiary AminesTriethylamine, Diisopropylethylamine (DIPEA)These are non-nucleophilic bases that neutralize the generated HCl, preventing the protonation of the nucleophile or the tertiary amine of the piperazine (B1678402) ring. Their choice is critical to avoid side reactions.
Pyridine DerivativesPyridine, 4-Dimethylaminopyridine (DMAP)Pyridine can act as both a base and a nucleophilic catalyst. DMAP is a highly effective acylation catalyst.
Inorganic BasesSodium carbonate, Potassium carbonateUsed in biphasic systems or when the nucleophile is robust enough to tolerate heterogeneous conditions. They are cost-effective and easily removed by filtration.

This table is generated based on general chemical principles, as specific research data on promoters for this compound is not available.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity and stereoselectivity are critical aspects when this compound is reacted with complex molecules possessing multiple reactive sites or chiral centers.

Regioselectivity:

Regioselectivity issues arise when the nucleophilic substrate has more than one potential site for reaction. For example, in a molecule containing both a primary and a secondary amine, or an amine and an alcohol, the more nucleophilic site will preferentially react.

Chemoselectivity: In a competition between an amine and an alcohol, the amine is generally more nucleophilic and will react faster to form a urea derivative over a carbamate.

Steric Hindrance: The steric environment around the nucleophilic sites plays a significant role. Less sterically hindered nucleophiles will react more readily. The piperazine ring itself presents a certain steric profile that can influence how it approaches a sterically crowded reaction center.

Stereoselectivity:

When this compound reacts with a chiral nucleophile, particularly a racemic mixture, the formation of diastereomers is possible.

Kinetic Resolution: If a chiral catalyst or auxiliary is used, it may be possible to achieve a kinetic resolution where one enantiomer of the nucleophile reacts significantly faster than the other. This would result in an enantiomerically enriched product and unreacted starting material. There is, however, no specific literature describing the use of this compound in such a stereoselective reaction.

Reaction with Chiral Amines: The reaction of this compound with a single enantiomer of a chiral amine would proceed to form a single diastereomer of the resulting urea. The inherent chirality of the amine would direct the stereochemical outcome. Studies involving the reaction of acyl chlorides with chiral amines are fundamental to the synthesis of many pharmaceutical compounds.

Detailed research findings, including specific catalyst systems, reaction conditions, and quantitative data (e.g., diastereomeric ratios, enantiomeric excesses) for the derivatization of this compound are not well-documented in the reviewed literature. The principles outlined above are based on established knowledge of reaction mechanisms in organic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For 4-Ethyl-piperazine-1-carbonyl chloride, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the protons of the ethyl group and the piperazine (B1678402) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The four methylene groups of the piperazine ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the two carbons of the ethyl group, the four unique carbons of the piperazine ring, and the carbonyl carbon of the carbonyl chloride group. The chemical shift of the carbonyl carbon would be particularly indicative of its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃TripletSignal
Ethyl -CH₂-QuartetSignal
Piperazine -CH₂- (adjacent to N-ethyl)MultipletSignal
Piperazine -CH₂- (adjacent to N-carbonyl)MultipletSignal
Carbonyl C=O-Signal

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, multi-dimensional NMR techniques are indispensable.

2D NMR:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the coupling relationships between adjacent protons. For instance, it would confirm the coupling between the methyl and methylene protons of the ethyl group and reveal the intricate coupling network within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton signal to its attached carbon atom, facilitating the assignment of the carbon spectrum.

Solid-State NMR: In cases where the compound is a solid and obtaining high-quality solution-state NMR spectra is challenging, solid-state NMR (ssNMR) can provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, providing insights into the molecular conformation and packing in the solid state. Studies on other piperazine derivatives have demonstrated the utility of ssNMR in characterizing their solid-state structures. chinahutu.com

Vibrational Spectroscopy for Functional Group Analysis (Infrared, Raman)chinahutu.comnih.govnih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1750-1790 cm⁻¹ would be indicative of the C=O stretching vibration of the acid chloride group. C-N stretching vibrations of the piperazine ring would likely appear in the 1100-1300 cm⁻¹ region. The C-H stretching and bending vibrations of the ethyl and piperazine methylene groups would be observed in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Cl stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric vibrations of the piperazine ring are also often more Raman active.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Carbonyl chloride)Stretch1750 - 1790
C-N (Piperazine)Stretch1100 - 1300
C-H (Aliphatic)Stretch2850 - 3000
C-ClStretch600 - 800

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom, the ethyl group, and fragmentation of the piperazine ring. The base peak may correspond to a stable fragment, such as the piperazine ring after the loss of the ethyl and carbonyl chloride moieties.

High-Resolution Mass Spectrometry (HRMS)biosynth.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₇H₁₃ClN₂O), HRMS would be able to confirm this exact molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions would provide detailed information about the connectivity of the molecule. For example, the fragmentation of the piperazine ring and the loss of the ethyl group could be systematically studied to confirm the structure.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperazine derivatives. A suitable RP-HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection could be achieved using a UV detector, as the carbonyl group provides a chromophore. This method would be used to determine the purity of the compound by separating it from any impurities or starting materials.

Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds. While the carbonyl chloride group may be reactive at high temperatures, derivatization could be employed to create a more stable analyte for GC analysis. GC methods are particularly useful for quantitative analysis and for detecting volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates like this compound. Method development for this compound and related piperazine derivatives often focuses on addressing challenges such as poor retention on conventional columns and the lack of a strong UV chromophore in the parent piperazine structure. hakon-art.comresearchgate.net

For acyl chlorides, which are reactive, analytical strategies may involve direct analysis or conversion to a more stable derivative. A reverse-phase (RP) HPLC method has been described for the related compound, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, using a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry applications, the phosphoric acid can be substituted with formic acid. sielc.com

When analyzing for trace amounts of related piperazine impurities, which lack a strong chromophore, direct UV detection is often not feasible. hakon-art.com In these cases, pre-column derivatization is a common strategy. rdd.edu.iq For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels. jocpr.comjocpr.com Another widely used reagent is dansyl chloride (DNS-Cl), which converts piperazine into a highly fluorescent derivative, enabling sensitive detection by HPLC with fluorescence detection (HPLC-FLD). rdd.edu.iqresearchgate.net

Researchers have found that piperazine itself is often not retained on standard C18 columns, eluting at the dead time. researchgate.net To overcome this, various chiral stationary phases and alternative columns have been explored. A successful separation of a piperazine derivative was achieved on a Chiralpak IC column. jocpr.com

A summary of typical HPLC conditions used for the analysis of piperazine derivatives is presented below.

Table 1: HPLC Method Parameters for Piperazine Derivatives

Parameter Method 1 (Derivatized Piperazine) jocpr.com Method 2 (Related Dioxo-Compound) sielc.com
Column Chiralpak IC (250 x 4.6 mm, 5µm) Newcrom R1
Mobile Phase Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v) Acetonitrile (MeCN), Water, and Phosphoric Acid
Flow Rate 1.0 mL/min Not Specified
Detection UV at 340 nm UV, MS (with formic acid)
Column Temp. 35°C Not Specified
Injection Vol. 10 µL Not Specified

| Derivatization | Pre-column with NBD-Cl | Not applicable (Direct analysis) |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to quantify volatile starting materials, intermediates, or impurities, such as 1-ethylpiperazine (B41427). researchgate.net Due to the poor chromophore of many piperazine compounds, GC with a Flame Ionization Detector (FID) is often more suitable than HPLC with UV detection. hakon-art.com

A simple and cost-effective GC-FID method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. hakon-art.comresearchgate.net This method demonstrates good separation, resolution, and peak shapes for these components. hakon-art.com The method was validated for linearity, accuracy, precision, and robustness. researchgate.net

For reactive and less volatile acyl chlorides like the related 4-ethyl-2,3-dioxopiperazine carbonyl chloride (EOCP), direct GC analysis is challenging. A common approach is to convert the compound into a stable, more volatile derivative. guidechem.com One established method involves reacting the EOCP with methylamine (B109427) to generate a stable amide, which is then analyzed by GC. guidechem.com This derivatization reaction is fast and suitable for routine quality control analysis. guidechem.com

Gas chromatography coupled with mass spectrometry (GC-MS) is another frequently used technique that provides both separation and structural identification of piperazine derivatives in complex mixtures. rsc.orgscholars.direct

Table 2: GC Method Parameters for Piperazine-Related Compounds

Parameter Method 1 (for 1-Ethylpiperazine) hakon-art.comresearchgate.net Method 2 (for derivatized EOCP) guidechem.com
Column DB-17 (30 m x 0.53 mm, 1 µm film) Chromosorb W-BW + 5% KOH + 20% Apiezon L (1.8m x 4mm)
Carrier Gas Helium at 2 mL/min Nitrogen (N₂) at 15 mL/min
Injector Temp. 250°C 220°C
Detector Temp. 260°C (FID) Not Specified (FID)
Oven Program 150°C for 10 min, then 35°C/min to 260°C, hold for 2 min Isothermal at 90°C
Injection 1.0 µL, Split ratio 1:5 Not Specified
Diluent Methanol Not applicable

| Derivatization | Not applicable | Pre-analysis with methylamine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid state, providing precise information on bond lengths, bond angles, and conformation. nih.govnih.gov This information is crucial for understanding the molecule's reactivity and for establishing structure-activity relationships in drug design. nih.gov The process involves four main steps: crystallization, data collection, structure solution, and refinement. nih.gov

While the specific crystal structure of this compound is not detailed in the searched literature, studies on related piperazine derivatives provide insight into the structural features of the piperazine ring. The parent piperazine molecule, as confirmed by X-ray crystallography, adopts a centrosymmetric structure. wikipedia.org

Crystallographic studies on more complex piperazine derivatives reveal detailed conformational information. For example, the crystal structure of a synthesized piperazine derivative, compound 5d, was determined to be in the monoclinic space group P21/c. researchgate.net In another study, X-ray analysis of the dinitrate salt of a different piperazine derivative showed a conformation where parts of the molecule were spread out almost symmetrically around the central section. nih.gov This highlights that the conformation and packing in the crystal lattice can be influenced by the formation of different salts. nih.gov The determination of the absolute configuration of chiral molecules is a key application of X-ray crystallography. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical strategy in the analysis of this compound and its related substances, employed to enhance detectability, improve chromatographic behavior, and increase stability. rsc.orgpsu.edu Two primary approaches are relevant: the derivatization of the acyl chloride group itself and the derivatization of potential amine impurities.

As an acyl chloride, the target compound is reactive and can be derivatized to form more stable products for analysis. researchgate.net A common method is amination, where the acyl chloride is reacted with an amine to form a stable amide. guidechem.comresearchgate.net For instance, the related compound 4-ethyl-2,3-dioxopiperazine carbonyl chloride is derivatized with methylamine for GC analysis. guidechem.com Another strategy is esterification, often using methanol as the derivatization reagent, to convert the acyl chloride into a stable ester. researchgate.net

Conversely, to detect and quantify trace levels of amine precursors or impurities like piperazine or 1-ethylpiperazine, which lack strong chromophores, derivatization is essential for HPLC analysis. rdd.edu.iq Several reagents are used for this purpose:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, making it one of the most common reagents for HPLC analysis of amines. researchgate.netrsc.orgmylens.ai

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Forms stable, UV-active derivatives with amines, allowing for sensitive detection with a UV detector. jocpr.comjocpr.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives, suitable for both UV and fluorescence detection. libretexts.orgsdiarticle4.com

Benzoyl Chloride: Can be used to derivatize primary and secondary amines, introducing a UV-active phenyl group. libretexts.orgsdiarticle4.com

The choice of reagent depends on the specific analytical method (GC or HPLC) and the detector being used. rsc.org

Table 3: Common Derivatization Reagents for Piperazine and Related Compounds

Derivatizing Reagent Target Functional Group Analytical Technique Purpose
Methylamine guidechem.com Acyl Chloride GC Forms a stable, volatile amide
Methanol researchgate.net Acyl Chloride HPLC Forms a stable ester derivative
Dansyl Chloride (DNS-Cl) researchgate.netrsc.org Primary/Secondary Amines HPLC Forms highly fluorescent derivative for FLD detection
NBD-Cl jocpr.comjocpr.com Primary/Secondary Amines HPLC Forms a UV-active derivative for UV detection
FMOC-Cl libretexts.orgsdiarticle4.com Primary/Secondary Amines HPLC Forms a stable, fluorescent derivative for UV/FLD detection

| Benzoyl Chloride libretexts.orgsdiarticle4.com | Primary/Secondary Amines | HPLC | Introduces a UV-active group |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For a molecule like 4-Ethyl-piperazine-1-carbonyl chloride, the HOMO is expected to be localized around the more electron-rich regions, such as the piperazine nitrogen atoms, while the LUMO would likely be centered on the electron-deficient carbonyl chloride group. This distribution dictates the molecule's reactivity towards nucleophiles and electrophiles. While specific data for the title compound is not published, a study on indole-arylpiperazine derivatives provides illustrative values for FMO analysis. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Piperazine Derivative (Data is for an indole-arylpiperazine derivative and is used for illustrative purposes only) nih.gov

ParameterEnergy (eV)
EHOMO-5.79
ELUMO-1.45
Energy Gap (ΔE)4.34
Source: Adapted from a study on indole-arylpiperazine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

In this compound, the MEP map would be expected to show a strongly positive (blue) region around the carbonyl carbon and its attached chlorine atom, highlighting its high electrophilicity. The oxygen atom of the carbonyl group would exhibit a negative potential (red), making it a site for electrophilic interaction. The nitrogen atoms of the piperazine ring would also contribute to the electrostatic potential, with their character being modulated by the attached ethyl and carbonyl groups. nih.gov

Natural Bonding Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule beyond simple Lewis structures. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which contribute to molecular stability. biosynth.com By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stabilization energy (E(2)) associated with these delocalizations.

Reaction Mechanism Prediction and Energy Landscape Calculations

Computational chemistry is instrumental in predicting reaction pathways and calculating the associated energy profiles. By modeling reactants, transition states, and products, DFT calculations can elucidate the step-by-step mechanism of a chemical reaction and determine its feasibility by calculating activation energies.

The carbonyl chloride group of this compound is a highly reactive functional group, making the compound a valuable intermediate for synthesis. smolecule.com It readily reacts with nucleophiles such as amines or alcohols to form ureas and carbamates, respectively. Computational studies on the reactions of phosgene (B1210022) (COCl₂), a related carbonyl chloride, show that DFT can effectively model the adsorption and reaction energetics on various surfaces, providing a template for how such reactions could be studied for the title compound. nih.govresearchgate.net A theoretical study would likely model the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent loss of the chloride leaving group to yield the final product.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Although a crystal structure for this compound is not publicly available, analysis of related piperazine salts provides insight into the expected interactions. chinahutu.comgoogle.comnih.gov The molecule contains hydrogen bond donors (C-H groups) and acceptors (N, O, Cl atoms), which would lead to a complex network of weak C-H···O, C-H···N, and C-H···Cl interactions. H···H contacts are also expected to be significant due to the presence of the ethyl group and piperazine ring hydrogens.

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Related Piperazine Salt (Data is for 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (B77799) and is used for illustrative purposes only) nih.gov

Intermolecular ContactContribution (%)
O···H / H···O34.3
H···H22.8
F···H / H···F18.2
C···H / H···C9.9
Source: Adapted from a study on a substituted piperazine salt. nih.gov

Solvation Effects on Molecular Conformation and Reactivity

The solvent environment can significantly impact the conformation, stability, and reactivity of a molecule. Computational solvation models, both implicit (treating the solvent as a continuous medium) and explicit (including individual solvent molecules), are used to account for these effects. chemdad.com For flexible molecules like piperazine derivatives, the choice of solvent can influence the preferred conformation of the six-membered ring (e.g., chair vs. boat) and the orientation of its substituents. chemdad.com

Linear solvation energy relationship (LSER) models can be used to correlate experimental data with solvent properties, providing a deeper understanding of solute-solvent interactions. researchgate.net Studies on heterocyclic compounds have shown that solvation energies can dramatically alter reaction barriers and equilibria. For this compound, the polarity of the solvent would affect the charge distribution and the stability of any charged intermediates or transition states in its reactions, thereby influencing the reaction rate and outcome.

Applications of 4 Ethyl Piperazine 1 Carbonyl Chloride As a Synthetic Building Block

Construction of Structurally Diverse Piperazine (B1678402) Scaffolds

The piperazine scaffold is a privileged structure in medicinal chemistry, and 4-ethyl-piperazine-1-carbonyl chloride serves as an efficient reagent for incorporating this motif. The primary reaction pathway involves the nucleophilic attack of various compounds on the electrophilic carbonyl carbon of the carbonyl chloride, leading to the formation of stable amide, ester, or urea (B33335) linkages. smolecule.com

This compound is instrumental in constructing larger, multi-component heterocyclic systems by linking the ethylpiperazine unit to other rings. The carbonyl chloride group can react with nucleophiles like amines and alcohols to form amides or esters, respectively. smolecule.com This reaction is a common strategy for functionalizing existing heterocyclic molecules. For instance, an amine group on another heterocyclic ring can act as the nucleophile, attacking the carbonyl chloride to form a new amide bond and thereby connecting the two heterocyclic systems. This straightforward acylation is fundamental to creating more complex molecules with potential biological activity. smolecule.com

The reagent is particularly useful for the derivatization of complex, biologically active molecules, such as natural products. By introducing the N-ethylpiperazine amide moiety, researchers can modify the parent molecule's properties to enhance activity or solubility.

A notable example is in the synthesis of novel cytotoxic agents derived from oleanonic and ursonic acids, which are complex triterpenoids. nih.govnih.gov In a relevant synthetic approach, the acid chlorides of these natural products are reacted with N-ethylpiperazine to produce N-ethyl-piperazinyl amides. nih.gov This demonstrates the value of the resulting amide linkage in creating complex, high-value derivatives. The formation of the amide group at the C28 position of the triterpenoid (B12794562) core was confirmed by the appearance of characteristic signals in their 13C NMR spectra. nih.gov These complex derivatives, featuring the N-ethylpiperazine tail, were evaluated for their anticancer potential, with some compounds showing promising activity and inducing apoptotic cell death in cancer cell lines. nih.gov

The general reactions demonstrating its derivatization capabilities include:

Reaction with Amines: Forms N-substituted 4-ethylpiperazine-1-carboxamides.

Reaction with Alcohols: Produces corresponding 4-ethylpiperazine-1-carboxylates (esters). smolecule.com

Reaction with Grignard Reagents: Can react with organometallic reagents to form ketones or tertiary alcohols after nucleophilic attack on the carbonyl carbon. smolecule.com

These reactions are essential for the synthesis of complex molecules in medicinal chemistry research. smolecule.com

Role in the Development of Functional Materials and Specialty Chemicals

While the primary documented use of this compound is in the realm of pharmaceutical and medicinal chemistry, its inherent reactivity suggests potential applications in materials science and as an intermediate for specialty chemicals. smolecule.comsmolecule.com

Acyl chlorides are a well-established class of monomers for step-growth polymerization. In principle, this compound could be used in polymer synthesis. For example, it could react with difunctional nucleophiles, such as diamines or diols, in an interfacial polymerization process to create polyamides or polyesters, respectively. The incorporation of the N-ethylpiperazine unit into the polymer backbone would introduce specific properties, such as altered solubility, basicity, and potential for post-polymerization modification. While the analogous compound 4-methylpiperazine-1-carbonyl chloride has been noted for its potential use in creating polymers, specific examples for the ethyl derivative were not found in the searched literature. smolecule.com

The piperazine ring is a component found in various agrochemicals and dyes. However, the available scientific literature from the search results does not provide specific examples of this compound being used as an intermediate in the synthesis of agrochemicals or dyes. While its "dioxo" analog, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, is used as an intermediate for herbicides, this application is not documented for the title compound. biosynth.com

Strategies for Introducing Chirality and Stereocontrol in Piperazine Derivatives

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its use in stereoselective synthesis depends entirely on the other reactants or catalysts involved.

Strategies for introducing chirality into a final product using this achiral building block include:

Reaction with a Chiral Nucleophile: The most direct method is to react this compound with an enantiomerically pure nucleophile. For example, reacting it with a chiral amine or alcohol will result in a chiral amide or ester product. The stereocenter from the nucleophile is retained in the final molecule, and the reaction typically produces a mixture of diastereomers if the chiral nucleophile is not enantiopure.

Use of Chiral Auxiliaries: In more complex strategies, a chiral auxiliary could be temporarily attached to a substrate, which then reacts with this compound. The auxiliary would direct the reaction to occur in a stereoselective manner, and it would be removed in a subsequent step.

Kinetic Resolution: A racemic mixture of a chiral nucleophile could potentially be resolved by reacting it with a sub-stoichiometric amount of this compound in the presence of a chiral catalyst. The catalyst would cause one enantiomer of the nucleophile to react faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Development of Novel Reagents and Catalysts Utilizing the Piperazine Core

The strategic functionalization of the piperazine scaffold is a cornerstone in the development of advanced reagents and catalysts. The inherent structural and electronic properties of the piperazine ring, when appropriately modified, can give rise to molecules with significant catalytic potential. The compound this compound, with its reactive carbonyl chloride group, serves as a versatile building block for introducing the N-ethylpiperazine moiety into larger, more complex molecular architectures designed for catalysis. While direct literature on the catalytic applications of this specific carbonyl chloride is sparse, the broader use of N-ethylpiperazine derivatives in catalysis provides a clear indication of its potential.

The primary role of this compound in this context is as a synthetic intermediate. The electrophilic carbonyl chloride can readily react with nucleophiles such as amines and alcohols. This reactivity allows for the covalent attachment of the N-ethylpiperazine unit to various molecular platforms, including polymers, calixarenes, and other organic frameworks, thereby creating novel reagents and catalysts.

One area where N-ethylpiperazine derivatives have shown promise is in the development of phase-transfer catalysts. For instance, calix researchgate.netarenes functionalized with N-ethylpiperazine have been synthesized and evaluated for their catalytic efficiency in esterification reactions. tandfonline.com In a similar vein, the N-ethylpiperazine moiety has been incorporated into phosphine (B1218219) ligands, which are crucial components of many transition-metal catalysts used in cross-coupling reactions. rsc.org The electronic and steric properties of the N-ethylpiperazine group can influence the activity and selectivity of the resulting metal complex.

Furthermore, the development of "smart" or stimuli-responsive polymers represents another avenue for the application of this compound. Polymers incorporating N-ethylpiperazine have been synthesized and shown to exhibit responses to external stimuli such as pH and temperature. acs.org Such polymers can be envisioned as supports for catalytic species, where the catalytic activity can be modulated by changes in the environment.

The following table provides examples of catalytically relevant systems that can be conceptually derived from this compound, highlighting the potential applications of this versatile building block.

Catalyst/Reagent Type Precursor (Conceptual) Key Structural Feature Potential Application
Calix researchgate.netarene-based Phase-Transfer CatalystThis compoundN-Ethylpiperazine functionalized calix researchgate.netareneEsterification and other nucleophilic substitution reactions
Phosphine Ligand for Transition Metal CatalysisThis compoundPhosphine-functionalized N-ethylpiperazine derivativeCross-coupling reactions (e.g., Suzuki, Heck)
Stimuli-Responsive Polymer SupportThis compoundPolymer backbone with pendant N-ethylpiperazine groupsRecyclable catalyst systems with tunable activity
Heterogeneous OrganocatalystThis compoundN-Ethylpiperazine anchored to a solid support (e.g., silica, graphene oxide)Condensation reactions, Michael additions

While the direct synthesis and application of catalysts from this compound is an area that warrants further exploration, the established utility of the N-ethylpiperazine scaffold in catalysis underscores the potential of this compound as a valuable synthetic tool. The reactivity of the carbonyl chloride group provides a straightforward method for the incorporation of this catalytically relevant moiety into a wide array of molecular structures, paving the way for the development of novel reagents and catalysts with tailored properties and functions.

Future Directions and Emerging Research Opportunities

Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of acyl chlorides often involves reagents like phosgene (B1210022), a highly toxic and hazardous chemical. A significant future direction for the synthesis of 4-Ethyl-piperazine-1-carbonyl chloride is the adoption of green chemistry principles to enhance safety and sustainability.

Research is increasingly focused on replacing phosgene with safer, less volatile alternatives. Solid phosgene equivalents such as triphosgene (B27547) [bis(trichloromethyl)carbonate] and liquid alternatives like diphosgene (trichloromethyl chloroformate) are already used to circumvent the hazards of gaseous phosgene, as they are easier to handle. iupac.org A synthesis route for a related compound, 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, has been demonstrated using triphosgene. chemicalbook.com

Further innovation is aimed at developing entirely phosgene-free pathways. One promising area of research is the use of dimethyl carbonate (DMC) as a green carbonylating agent. iupac.org Although DMC is less reactive than phosgene and requires catalytic activation, it offers a much better safety and hazard profile. iupac.org Another long-term goal is the direct utilization of carbon dioxide (CO2) as a C1 source, which would be an environmentally benign and abundant feedstock. ionike.com

Future research opportunities in this area include:

Development of Novel Catalysts: Creating efficient catalytic systems for the carbonylation of 1-ethylpiperazine (B41427) using feedstocks like DMC or CO2.

Solvent Selection: Replacing traditional chlorinated solvents (e.g., dichloromethane) with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or bio-derived solvents to reduce environmental impact.

Process Intensification: Investigating catalytic routes for the synthesis of the 1-ethylpiperazine precursor itself, for example, through the direct reaction of piperazine (B1678402) and ethanol over a heterogeneous catalyst, to improve the atom economy of the entire manufacturing chain. google.comdissertationtopic.net

Integration with Continuous Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automation represents a paradigm shift in the manufacturing of pharmaceutical intermediates like this compound. researchgate.netresearchgate.net This approach offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.

Flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors. nih.gov This setup allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and product purity. researchgate.net For a reaction like the synthesis of this compound, which can be exothermic and involve hazardous materials, flow reactors provide enhanced heat transfer and contain toxic substances within a closed system, drastically improving operational safety. researchgate.netmdpi.com

Automation, when coupled with flow synthesis, enables high-throughput experimentation for rapid process optimization. nih.gov Automated systems can screen numerous reaction conditions, reagents, and catalysts, identifying the optimal synthesis pathway with minimal human intervention. oxfordglobal.com This synergy facilitates an on-demand, efficient, and reproducible production process. innovationnewsnetwork.com Researchers at the National University of Singapore have developed an SPS-flow (solid phase synthesis-flow) technique that combines continuous-flow with solid-supported synthesis, allowing for the automated, multi-step production of complex drug molecules. innovationnewsnetwork.com

FeatureAdvantage in Flow SynthesisRelevance to this compound
Safety Excellent containment of hazardous reagents; superior heat management for exothermic reactions.Safer handling of phosgene or its substitutes and control of reaction exotherms.
Efficiency Rapid heat and mass transfer; reduced reaction times and higher yields.Faster conversion and potentially purer product, minimizing side reactions.
Control Precise manipulation of temperature, pressure, residence time, and stoichiometry.Fine-tuning of the reaction to maximize yield and minimize impurity formation.
Scalability Seamless scaling from laboratory to production by running the system for longer durations.Straightforward transition from process development to manufacturing scale.
Automation Integration with real-time monitoring and feedback loops for process optimization.Enables on-demand production and rapid development of derivatives. nih.govoxfordglobal.com

Exploration of Unconventional Reactivity and Catalytic Transformations

While the primary reactivity of this compound is centered on the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution to form amides, esters, and other derivatives, future research is poised to explore more unconventional transformations. wikipedia.orgchemistrysteps.com These opportunities lie in leveraging modern catalytic methods to functionalize other parts of the molecule or to use the acyl chloride group in novel bond-forming reactions.

A major emerging area is the direct C-H functionalization of the piperazine ring. nih.gov Piperazine is a privileged scaffold in medicinal chemistry, yet over 80% of piperazine-containing drugs are substituted only at the nitrogen atoms. nih.gov Developing catalytic methods to selectively introduce substituents at the carbon atoms (the α-positions to the nitrogen) would unlock access to a vast new chemical space for drug discovery. Research into photoredox and transition-metal catalysis has shown promise for the C-H functionalization of N-heterocycles, including piperazines. mdpi.comencyclopedia.pub Future work could focus on applying these strategies to the 4-ethylpiperazine core, either before or after the introduction of the carbonyl chloride group, to generate novel and structurally diverse building blocks.

Emerging research opportunities include:

Photoredox Catalysis: Using visible light and a photocatalyst to generate α-amino radicals from the piperazine ring, which can then couple with various partners (e.g., arenes, alkenes) to form new C-C bonds. mdpi.comencyclopedia.pub

Transition-Metal Catalysis: Employing metals like rhodium or palladium to direct the functionalization of C-H bonds adjacent to the piperazine nitrogen atoms. nih.gov

Novel Acyl Radical Chemistry: Exploring the photochemical generation of acyl radicals from the carbonyl chloride group itself, which can participate in Giese additions and other radical-mediated C-C bond-forming reactions. researchgate.net

Catalytic C-COCl Bond Cleavage: Investigating palladium-catalyzed reactions where the C-COCl bond is formally cleaved and added across unsaturated systems, enabling complex difunctionalization reactions while retaining the valuable acyl chloride handle in the product. nih.gov

Advanced In-Situ Monitoring and Real-Time Analysis Techniques in Synthesis

To fully realize the potential of green and continuous flow synthesis, advanced process analytical technology (PAT) is essential. In-situ monitoring and real-time analysis provide a dynamic understanding of a reaction as it happens, moving beyond traditional offline analysis of final products. nih.gov For the synthesis of this compound, these techniques can ensure process safety, optimize reaction conditions, and guarantee product quality.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the progress of this reaction. youtube.com By inserting a probe directly into the reactor (batch or flow), FTIR can track the concentration of key functional groups in real time. nih.gov For example, the synthesis could be monitored by observing the disappearance of the N-H stretch of the 1-ethylpiperazine starting material and the simultaneous appearance of the characteristic, high-frequency C=O stretching vibration of the this compound product. ucdavis.edu

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy offers even greater molecular detail. mpg.de By flowing the reaction mixture through an NMR spectrometer, it is possible to simultaneously identify and quantify reactants, intermediates, products, and byproducts. nih.govrsc.org This provides deep mechanistic insights and precise kinetic data, which are invaluable for process optimization and control. asahilab.co.jprsc.org

The table below outlines key analytical signals that could be used for real-time monitoring of the synthesis of this compound from 1-ethylpiperazine and an acylating agent.

TechniqueAnalyteKey Signal to MonitorChange During Reaction
FTIR 1-Ethylpiperazine (Reactant)N-H stretching vibration (~3300 cm⁻¹)Decrease
FTIR This compound (Product)C=O stretching vibration (~1760-1790 cm⁻¹)Increase
¹H NMR 1-Ethylpiperazine (Reactant)Signal for N-H protonDecrease
¹H NMR This compound (Product)Downfield shift of protons α to N-COClIncrease
¹³C NMR This compound (Product)Signal for carbonyl carbon (~165-170 ppm)Increase

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-ethyl-piperazine-1-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps:

Formation of the piperazine backbone : Cyclization of 1,2-diamine precursors under alkaline conditions (e.g., NaOH or KOH) to generate the piperazine ring .

Introduction of the ethyl-carbonyl chloride group : Reacting the piperazine intermediate with ethyl chloroformate or phosgene derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Optimization Strategies :

  • Use Schlenk techniques to exclude moisture, as hydrolysis can reduce yield.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect carbonyl chloride formation (~1800 cm⁻¹ absorption band).
  • Purify via cold recrystallization in non-polar solvents (e.g., hexane) to isolate the product with >95% purity .

Basic Question: Which analytical techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for piperazine ring protons (δ 2.5–3.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .
    • ¹³C NMR : Carbonyl carbon appears at ~165–170 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at ~205.7 g/mol) .
    Resolving Data Conflicts :
  • Cross-validate with HPLC-MS to rule out impurities.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility in the piperazine ring .

Advanced Question: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Kinetic Studies :

  • Track reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.
  • Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates .

Computational Modeling :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic barriers at the carbonyl carbon .

Isotopic Labeling :

  • Introduce ¹⁸O into the carbonyl group to trace hydrolysis pathways and quantify competing reactions .

Advanced Question: How should researchers address contradictory data in biological assays involving this compound derivatives?

Methodological Answer:
Common contradictions arise from:

  • Off-target effects : Use knockout cell lines or CRISPR-Cas9 silencing to confirm target specificity .
  • Metabolic Instability : Perform in vitro microsomal assays (e.g., liver S9 fractions) to assess degradation rates and adjust substituents for improved stability .
  • Solubility Issues : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and optimize formulations with co-solvents (e.g., DMSO/PEG mixtures) .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods with >0.5 m/s airflow .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic hydrolysis .
  • Storage : Store in airtight containers under nitrogen at –20°C, away from oxidizers (e.g., peroxides) .

Advanced Question: How can researchers leverage this compound to design multi-target ligands for neurological diseases?

Methodological Answer:

Scaffold Modification :

  • Introduce sulfonamide or hydroxyethyl groups to enhance blood-brain barrier (BBB) penetration (clogP < 3; TPSA < 90 Ų) .

Target Profiling :

  • Screen against GPCR or kinase panels to identify polypharmacological potential .

In Vivo Validation :

  • Use transgenic rodent models (e.g., Alzheimer’s disease) to assess efficacy and toxicity. Monitor pharmacokinetics via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-piperazine-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Ethyl-piperazine-1-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.